molecular formula C12H12BrNS B14438218 4-Benzylsulfanylpyridine;hydrobromide CAS No. 77148-93-7

4-Benzylsulfanylpyridine;hydrobromide

Cat. No.: B14438218
CAS No.: 77148-93-7
M. Wt: 282.20 g/mol
InChI Key: FPIDQZBFUCUCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylsulfanylpyridine;hydrobromide is a chemical compound with the molecular formula C12H12BrNS It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylsulfanylpyridine;hydrobromide typically involves the reaction of 4-bromomethylpyridine with benzyl mercaptan. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzylsulfanylpyridine;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Benzylsulfanylpyridine;hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Benzylsulfanylpyridine;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylsulfanylpyridine-2-carbohydrazide: Known for its antimycobacterial activity.

    4-(Bromomethyl)pyridine hydrobromide: Used in similar synthetic applications.

Uniqueness

4-Benzylsulfanylpyridine;hydrobromide stands out due to its unique combination of a benzylsulfanyl group and a pyridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

77148-93-7

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

4-benzylsulfanylpyridine;hydrobromide

InChI

InChI=1S/C12H11NS.BrH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h1-9H,10H2;1H

InChI Key

FPIDQZBFUCUCET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=NC=C2.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.